N-[4-(morpholin-4-yl)benzyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a phenyl group, and an oxadiazole moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE typically involves multiple steps, including the formation of the morpholine ring, the phenyl group attachment, and the oxadiazole ring synthesis. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxides or hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science research.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, coatings, or chemical processes .
Mechanism of Action
The mechanism of action of N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE include other morpholine derivatives, phenyl-substituted compounds, and oxadiazole-containing molecules. Examples include:
Morpholine derivatives: Compounds with a morpholine ring, such as morpholine-4-carboxamide.
Phenyl-substituted compounds: Molecules with phenyl groups, such as phenylacetic acid.
Oxadiazole-containing molecules: Compounds with an oxadiazole ring, such as 1,2,4-oxadiazole-3-carboxylic acid .
Uniqueness
N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H28N4O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)methyl]-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H28N4O4/c1-17(2)23-26-24(32-27-23)19-5-9-21(10-6-19)31-16-22(29)25-15-18-3-7-20(8-4-18)28-11-13-30-14-12-28/h3-10,17H,11-16H2,1-2H3,(H,25,29) |
InChI Key |
QDFBOQVOJFQETL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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